1-Bromo-3,5-dimethoxy-4-fluorobenzene
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Overview
Description
“1-Bromo-3,5-dimethoxy-4-fluorobenzene” is a chemical compound with the molecular formula C8H8BrFO2. It has a molecular weight of 235.05 . It is used in research and is considered an organic building block .
Synthesis Analysis
The synthesis of “1-Bromo-3,5-dimethoxy-4-fluorobenzene” can be achieved by using 1,3-dimethoxybenzene via iridium-catalyzed arene borylation .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3,5-dimethoxy-4-fluorobenzene” consists of a benzene ring with bromo, fluoro, and two methoxy groups attached to it .
Chemical Reactions Analysis
“1-Bromo-3,5-dimethoxy-4-fluorobenzene” can undergo electrophilic aromatic substitution reactions . It can be used to synthesize bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride, which can be used as an anti-cancer drug .
Physical And Chemical Properties Analysis
“1-Bromo-3,5-dimethoxy-4-fluorobenzene” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .
Scientific Research Applications
Intermediate in Chemical Synthesis
“1-Bromo-3,5-dimethoxy-4-fluorobenzene” is often used as an intermediate in the synthesis of various chemical compounds . Its unique structure makes it a valuable component in the creation of complex molecules.
Synthesis of Antipsychotic Agents
This compound has been used as an intermediate in the synthesis of atypical antipsychotic agents . These are medications used to treat conditions like schizophrenia and bipolar disorder.
Material for Drug Discovery
Given its role in the synthesis of antipsychotic agents, “1-Bromo-3,5-dimethoxy-4-fluorobenzene” could potentially be used in drug discovery and development processes .
Use in Computational Chemistry
This compound could be used in computational chemistry for the development of new materials and drugs . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
Use in Material Science
Given its unique properties, “1-Bromo-3,5-dimethoxy-4-fluorobenzene” could potentially be used in material science for the development of new materials .
Use in Chromatography
This compound could potentially be used in chromatography, a laboratory technique for the separation of mixtures .
Mechanism of Action
Target of Action
It is known that brominated and fluorinated benzene derivatives often interact with various enzymes and receptors in the body .
Mode of Action
1-Bromo-3,5-dimethoxy-4-fluorobenzene, like other brominated and fluorinated benzene derivatives, likely undergoes electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Pharmacokinetics
It is known that the compound’s lipophilicity and water solubility can influence its bioavailability .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and using it only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
5-bromo-2-fluoro-1,3-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOXJRNKOHUWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,5-dimethoxy-4-fluorobenzene |
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